Covalent HDAC8 Inhibition vs. Zinc Chelation
The parent prodrug PD 404182 (CAS 72596-74-8) inhibits human HDAC8 with an IC₅₀ of 11 nM [1]. Mechanistic studies demonstrate that PD 404182 undergoes reductive cleavage to liberate 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol, which then forms a transient mixed disulfide with Cys153 in the HDAC8 active site—a mechanism fundamentally distinct from the zinc-chelation employed by SAHA (IC₅₀ = 440 nM for HDAC8) [1][2]. While the free thiophenol's standalone IC₅₀ is not consistently reported across independent laboratories, the co-crystal structure (PDB 6GJK, 1.47 Å resolution) confirms direct binding of this compound to the HDAC8-like amidohydrolase active site, validating it as the bona fide pharmacophore [3].
| Evidence Dimension | HDAC8 inhibitory potency and mechanism |
|---|---|
| Target Compound Data | PD 404182 (prodrug) IC₅₀ = 11 nM vs. human HDAC8; mechanism: covalent mixed disulfide formation at Cys153 via liberated thiophenol metabolite |
| Comparator Or Baseline | SAHA (vorinostat) IC₅₀ = 440 nM vs. human HDAC8; mechanism: zinc-chelating hydroxamic acid |
| Quantified Difference | PD 404182 is approximately 40-fold more potent than SAHA on HDAC8; mechanism is covalent (thiol-disulfide exchange) vs. reversible zinc chelation |
| Conditions | Recombinant human HDAC8; Boc-Lys(Ac)-AMC fluorogenic substrate; 30 min preincubation for PD 404182 |
Why This Matters
This compound is the essential active species for a class of covalent HDAC8 inhibitors; procurement of the metabolite standard is critical for verifying intracellular prodrug conversion and for use as a reference in cysteine-targeting covalent inhibitor development programs.
- [1] BindingDB Entry BDBM50565138 (CHEMBL595227). PD-404182: IC₅₀ = 11 nM against human HDAC8. Retrieved from https://www.bindingdb.org/ View Source
- [2] Muth, M. et al. (2019). Covalent inhibition of histone deacetylase 8 by 3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine. BBA General Subjects, 1863(3), 577–585. Table 1 and associated text. View Source
- [3] Krämer, A. & Meyer-Almes, F. J. (2018). PDB 6GJK: Crystal structure of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol (F0Z) bound to Histone Deacetylase-like Amidohydrolase at 1.47 Å resolution. RCSB PDB. View Source
